molecular formula C12H12N2O2S2 B3083557 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide CAS No. 1142200-48-3

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B3083557
CAS No.: 1142200-48-3
M. Wt: 280.4 g/mol
InChI Key: BEFIQDPCFLYTRL-UHFFFAOYSA-N
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Description

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is a chemical compound with the molecular formula C12H12N2O2S2 and a molecular weight of 280.37 g/mol. It is identified by the CAS Number 1142200-48-3 and is intended for research and development use only. This compound features a core 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole (thiazolidinone) moiety. The thiazole ring is a versatile heterocycle prevalent in medicinal chemistry due to its aromaticity and presence in various bioactive molecules. Thiazole-containing compounds are extensively investigated for a wide spectrum of biological activities. Specifically, derivatives sharing the 2-mercapto-4-oxothiazole scaffold are of significant interest in preclinical research for designing potential anticancer agents. These molecules can function by disrupting key cellular processes; for instance, some related 1,3,4-thiadiazole-thiazole hybrids have demonstrated the ability to inhibit tubulin polymerization, which is a validated mechanism for antiproliferative activity. The presence of the mercapto group and the acetamide linkage in this compound provides points for potential molecular interactions and further synthetic modification, making it a valuable synthon for exploring new chemical space in drug discovery. This product is strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions, as it may be hazardous and can cause serious eye irritation and allergic skin reactions.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFIQDPCFLYTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Acetamide Substitution: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods would depend on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The oxo group can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The compound can undergo various substitution reactions, particularly at the mercapto and acetamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymatic processes. The mercapto group could interact with metal ions or thiol groups in proteins, disrupting their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Thiazolidinone vs. Dihydrothiazole Derivatives
  • Target Compound : Contains a 4,5-dihydro-1,3-thiazol-4-one core.
  • Thiazolidinone Analogues: Compounds like N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide () feature a saturated thiazolidinone ring. The absence of the 4,5-dihydro moiety reduces ring strain but may alter conformational flexibility and binding affinity. Thiazolidinones in demonstrated antiproliferative activity against renal adenocarcinoma cells, suggesting the 4-methylphenyl group is a critical pharmacophore .
Tautomerism
  • The target compound’s 2-mercapto group enables tautomerism (thione ↔ thiol), as observed in analogues like 3c () and 3a (), which exist as 1:1 tautomeric mixtures. This dynamic equilibrium can affect stability, solubility, and interaction with biological targets .

Substituent Modifications

Aryl Acetamide Variations
Compound Name Substituent on Acetamide Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Methylphenyl C₁₂H₁₂N₂O₃S₂ 296.4 High purity (≥95%), potential tautomerism
N-(4-Bromophenyl)-... 4-Bromophenyl C₁₁H₉BrN₂O₂S₂ 345.24 Increased molecular weight; bromine enhances lipophilicity
N-(4-Fluorophenyl)-... 4-Fluorophenyl C₁₁H₉FN₂O₂S₂ 284.33 Fluorine improves metabolic stability and membrane permeability
N-(4-Ethoxyphenyl)-... 4-Ethoxyphenyl C₁₃H₁₅N₃O₃S 293.34 Ethoxy group may enhance solubility but reduce potency
Thiazole Ring Modifications
  • Mercapto Group Replacement : Analogues like N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide () replace the mercapto group with an acetamide, altering hydrogen-bonding capacity and redox activity.
  • Hydroxy/Oxo Substitutions : Compounds such as N-[4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl]propanamide () replace the mercapto group with hydroxyl, reducing thiol-mediated reactivity but increasing polarity .

Physicochemical Properties

  • Solubility : The 4-methylphenyl group in the target compound likely confers moderate lipophilicity (clogP ~2.5), whereas bromo/fluoro substituents increase hydrophobicity .
  • Stability : Tautomerism in the target compound and analogues () may lead to pH-dependent degradation, necessitating formulation optimizations .

Biological Activity

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2S2C_{12}H_{12}N_2O_2S_2, with a molecular weight of approximately 280.37 g/mol. The compound contains a thiazole moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties. The presence of the mercapto group enhances the ability of the compound to interact with microbial enzymes and disrupt cellular processes.
  • Antitumor Activity : Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. The structural features of this compound suggest potential interactions with key proteins involved in tumor growth.
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for various enzymes, including those involved in viral replication and cancer cell metabolism.

Antiviral Activity

A study highlighted the efficacy of thiazole derivatives against viral infections. For instance, certain thiazolidinone derivatives exhibited IC50 values as low as 0.26 μM against HCV NS5B RNA polymerase . While specific data on this compound is limited, its structural similarity to effective antiviral agents suggests potential antiviral properties.

Anticancer Properties

In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines (IC50 values ranging from 1.61 to >1000 μM) . The presence of electron-donating groups like methyl on the phenyl ring enhances their anticancer activity.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments demonstrated that thiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound's effectiveness was assessed through disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays.
  • Case Study on Anticancer Activity :
    • In vitro tests on human glioblastoma U251 cells revealed that thiazole derivatives could significantly reduce cell viability compared to control groups. Molecular docking studies indicated strong binding affinities with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis.

Data Table: Biological Activities of Related Thiazole Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAntiviral0.26
Compound BAntitumor1.61
Compound CAntimicrobialVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

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